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molecular formula C13H8FNO3 B8672814 (3-Fluoro-4-nitrophenyl)(phenyl)methanone CAS No. 88965-51-9

(3-Fluoro-4-nitrophenyl)(phenyl)methanone

Cat. No. B8672814
M. Wt: 245.21 g/mol
InChI Key: VHIURERRQIVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04629811

Procedure details

A solution of 14.61 g. (0.079 m.) of 3-fluoro-4-nitrobenzoic acid, 200 ml. of benzene, 10 ml. of thionyl chloride, and 1 ml. of N,N-dimethylformamide was stirred overnight at room temperature under a calcium chloride drying tube. The resulting clear solution was then heated to reflux for one hour, after which time the solution was concentrated to approximately 75% of the original volume by distillation. The mixture was cooled by placing the flask in an ice bath. With additional cooling, 20 g. of aluminum chloride was added in portions through Gooch tubing over a period of about 45 minutes. The resulting dark mixture was stirred and allowed to warm to room temperature overnight. The reaction flask was again cooled in an ice bath as 300 ml. of lN hydrochloric acid was added dropwise. The mixture was extracted several times with ethyl acetate and the combined extracts were washed with water, a saturated solution of sodium bicarbonate, water, a saturated solution of sodium chloride, and then dried over magnesium sulfate. Filtration and evaporation of the solvent in vacuo provided 16.8 g. (87% yield) of the desired compound as an oil which solidified on scratching. Recrystallization from 95% ethanol afforded yellow needles, m.p. about 77°-79° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=O.[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.S(Cl)(Cl)=O>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
after which time the solution was concentrated to approximately 75% of the original volume by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
of aluminum chloride was added in portions through Gooch
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was again cooled in an ice bath as 300 ml
ADDITION
Type
ADDITION
Details
of lN hydrochloric acid was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium bicarbonate, water, a saturated solution of sodium chloride, and then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
provided 16.8 g

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=C(C(=O)C2=CC=CC=C2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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